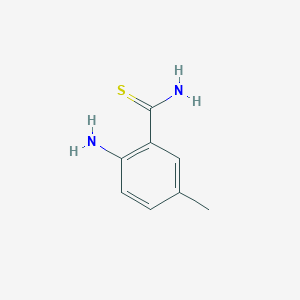

2-Amino-5-methylbenzothioamide

説明

2-Amino-5-methylbenzothioamide is a sulfur-containing aromatic compound characterized by a benzothioamide backbone with an amino group at the 2-position and a methyl group at the 5-position. Its molecular formula is C₈H₈N₂S, and it belongs to the class of aminobenzothioamides, which are notable for their roles in medicinal chemistry and materials science. The thioamide group (–C(=S)–NH₂) imparts distinct electronic and steric properties compared to traditional amides, enhancing lipophilicity and altering hydrogen-bonding capabilities.

特性

分子式 |

C8H10N2S |

|---|---|

分子量 |

166.25 g/mol |

IUPAC名 |

2-amino-5-methylbenzenecarbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

InChIキー |

CUACFMXJPMIIRU-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N)C(=S)N |

製品の起源 |

United States |

科学的研究の応用

2-Amino-5-methylbenzothioamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 2-Amino-5-methylbenzothioamide exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-5-methylbenzothioamide with four related compounds, focusing on molecular structure, substituent effects, physicochemical properties, and applications.

Table 1: Comparative Overview of 2-Amino-5-methylbenzothioamide and Analogues

Structural and Electronic Differences

- Substituent Effects: The methyl group in 2-amino-5-methylbenzothioamide acts as an electron-donating group, stabilizing the aromatic ring and reducing electrophilic substitution reactivity compared to electron-withdrawing groups like –NO₂ (in 2-amino-5-nitrobenzothioamide) or –Cl (in 2-amino-5-chlorobenzenethiol) . The thioamide group (–C(=S)–NH₂) increases lipophilicity and metal-binding capacity relative to amides (–C(=O)–NH₂) or esters (e.g., in the methyl benzoate derivative) .

Crystal Packing and Stability :

Physicochemical Properties

- Solubility: The dihydrochloride salt of 5-amino-2-methylbenzothiazole demonstrates superior aqueous solubility (>50 mg/mL) compared to neutral thioamides, which are typically sparingly soluble in water . Nitro-substituted analogues (e.g., 2-amino-5-nitrobenzothioamide) exhibit reduced solubility in organic solvents due to dipole-dipole interactions .

- Acidity: The –Cl substituent in 2-amino-5-chlorobenzenethiol lowers the pKa of the –SH group (~8.2) compared to the –CH₃-substituted thioamide (pKa ~10.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。